molecular formula C7H8BF3KNO B13461146 Potassium (2-ethoxypyridin-3-yl)trifluoroborate

Potassium (2-ethoxypyridin-3-yl)trifluoroborate

Cat. No.: B13461146
M. Wt: 229.05 g/mol
InChI Key: HNRFURNFIDNFST-UHFFFAOYSA-N
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Description

Potassium (2-ethoxypyridin-3-yl)trifluoroborate is an organotrifluoroborate compound that contains a potassium cation and a trifluoroborate anion with a 2-ethoxypyridin-3-yl substituent. Organotrifluoroborates are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2-ethoxypyridin-3-yl)trifluoroborate can be synthesized through the reaction of 2-ethoxypyridine-3-boronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-ethoxypyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds or other substituted aromatic compounds .

Scientific Research Applications

Potassium (2-ethoxypyridin-3-yl)trifluoroborate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which potassium (2-ethoxypyridin-3-yl)trifluoroborate exerts its effects involves the formation of a boronate complex with a palladium catalyst. The compound undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium (2-ethoxypyridin-3-yl)trifluoroborate is unique due to its specific substituent, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other potassium trifluoroborates, it offers unique advantages in terms of stability and versatility in cross-coupling reactions .

Properties

Molecular Formula

C7H8BF3KNO

Molecular Weight

229.05 g/mol

IUPAC Name

potassium;(2-ethoxypyridin-3-yl)-trifluoroboranuide

InChI

InChI=1S/C7H8BF3NO.K/c1-2-13-7-6(8(9,10)11)4-3-5-12-7;/h3-5H,2H2,1H3;/q-1;+1

InChI Key

HNRFURNFIDNFST-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(N=CC=C1)OCC)(F)(F)F.[K+]

Origin of Product

United States

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